2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid
Overview
Description
2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid is a heterocyclic compound with a molecular formula of C7H8N2O3 It is characterized by a pyridazine ring substituted with a methyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid typically involves the reaction of 5-methylpyridazin-3(2H)-one with bromoacetic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methyl group and the acetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
[3-Chloro-6-oxopyridazin-1(6H)-yl]acetic acid: Similar structure with a chlorine substituent instead of a methyl group.
[4-Benzyl-3-methyl-6-oxopyridazin-1(6H)-yl]acetic acid: Contains a benzyl group in place of the methyl group.
Uniqueness
2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-(4-methyl-6-oxopyridazin-1-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O3/c1-5-2-6(10)9(8-3-5)4-7(11)12/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
HOZPEVQFQJSYKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N=C1)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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